N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide is further linked to a 4-phenoxy group bearing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent. The trifluoromethyl and chloro groups likely enhance lipophilicity and metabolic stability, while the carboxamide group may influence hydrogen-bonding interactions with cellular targets.
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O3/c1-13-19(20(30-33-13)14-5-3-2-4-6-14)21(31)29-16-7-9-17(10-8-16)32-22-18(24)11-15(12-28-22)23(25,26)27/h2-12H,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVHKILTUOFOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydroxyphenyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the coupling reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control and the use of catalysts.
Chemical Reactions Analysis
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve desired products.
Scientific Research Applications
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include other oxazole-based derivatives with variations in substituents and linkage patterns. Key comparisons are summarized below:
Functional Group Impact
- Carboxamide vs. Sulfonamide: The target compound’s carboxamide group differs from sulfonamide-containing analogues (e.g., 1,3-oxazolesulfonamides). Sulfonamides exhibit stronger hydrogen-bonding capacity and solubility, which correlate with higher anticancer activity in vitro .
- Halogen Substitution : The 3-chloro group on the pyridine ring enhances electron-withdrawing effects, stabilizing the molecule compared to bromine or fluorine analogues. However, brominated derivatives show higher antiproliferative activity at the expense of increased toxicity.
- Trifluoromethyl Group : The -CF₃ group improves lipophilicity and metabolic resistance, a feature shared with FDA-approved kinase inhibitors like sorafenib. This substitution likely extends the compound’s half-life in vivo.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, as observed in mass spectrometry studies of similar compounds.
- Cytotoxicity : Carboxamide derivatives generally exhibit lower cytotoxicity than sulfonamides, possibly due to reduced off-target interactions .
Biological Activity
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound with significant potential in various biological applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H17ClF3N3O3
- Molecular Weight : 437.76 g/mol
- CAS Number : 1022879-68-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the oxazole class. For instance, derivatives of oxazole have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vitro Studies
A study assessed the cytotoxic effects of several oxazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis effectively:
- IC50 Values : The IC50 value for one derivative was reported at 25.72 ± 3.95 μM, demonstrating significant cytotoxicity against cancer cells .
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In particular, the inhibition of cyclooxygenase (COX) enzymes has been a focal point.
Table: COX Inhibition Potency of Related Compounds
| Compound Name | COX-I IC50 (μM) | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.52 | 0.11 | 4.73 |
| Compound B | 1.33 | 0.78 | 1.71 |
| This compound | TBD | TBD | TBD |
The mechanism through which this compound exerts its biological effects is likely related to its ability to modulate key signaling pathways involved in cell proliferation and inflammation.
Key Pathways:
- PI3K/AKT Pathway : Similar compounds have shown to inhibit this pathway, leading to reduced cell survival and increased apoptosis in cancer cells.
- COX Pathway : Inhibition of COX enzymes reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation.
Recent Publications
Several publications have focused on the synthesis and biological evaluation of oxazole derivatives:
- A review highlighted the anti-cancer activities of various oxazole compounds, emphasizing their potential as therapeutic agents .
- Another study detailed the synthesis of new derivatives with enhanced selectivity for COX-II over COX-I, suggesting a promising avenue for anti-inflammatory drug development .
Ongoing Research
Current research is exploring modifications to enhance the efficacy and selectivity of this compound against specific cancer types and inflammatory conditions.
Q & A
Q. Critical conditions :
- Temperature : SNAr reactions require 80–100°C in polar aprotic solvents (e.g., DMF) .
- Catalysts : Use of Pd catalysts for coupling steps improves regioselectivity.
- Purification : Reverse-phase HPLC ensures >95% purity .
Which analytical techniques are essential for structural confirmation and purity assessment?
Category : Basic
Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl integration at δ ~110 ppm in ¹³C) .
- HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., residual starting materials) .
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between amide groups and pyridine rings) .
How can researchers optimize the synthesis route to improve scalability for preclinical studies?
Category : Advanced
Answer :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .
- Flow chemistry : Implement continuous flow for the SNAr step to enhance reproducibility and reduce reaction time .
- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., pyridinyl chloride:phenol = 1.2:1) and minimize byproducts .
How should conflicting biological activity data from different assays be resolved?
Category : Advanced
Answer :
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives.
- Target engagement studies : Use SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets (e.g., kinase enzymes) .
- Metabolic stability testing : Assess compound stability in microsomal preparations to explain discrepancies between in vitro and in vivo results .
What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Category : Advanced
Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) and test against biological targets .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonds between the amide group and ATP-binding pockets) .
- Bioisosteric replacements : Replace the oxazole ring with thiazole or pyrazole to evaluate potency changes .
Q. Example SAR Table :
| Substituent (R) | Biological Activity (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| -CF₃ | 12.3 | 8.5 |
| -CN | 28.7 | 15.2 |
| -CH₃ | 45.6 | 22.1 |
How do crystallographic data inform formulation strategies for this compound?
Category : Advanced
Answer :
- Polymorph screening : Identify stable crystalline forms (e.g., Form I vs. Form II) via slurry experiments in ethanol/water mixtures .
- Hygroscopicity assessment : TGA/DSC analysis reveals moisture sensitivity, guiding excipient selection (e.g., use of silica in solid dispersions) .
- Co-crystallization : Co-formulate with succinic acid to enhance dissolution rates .
What computational methods are suitable for predicting metabolic pathways?
Category : Advanced
Answer :
- In silico metabolism : Use software like MetaSite to predict CYP450-mediated oxidation sites (e.g., benzylic positions on the phenyl ring) .
- MD simulations : Model interactions with CYP3A4 to identify labile regions (e.g., oxazole ring cleavage) .
- ADMET profiling : Combine QSAR models with experimental logP/logD data to optimize bioavailability .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Category : Advanced
Answer :
- Co-solvent systems : Use 10% DMSO/PBS mixtures, ensuring final DMSO ≤0.1% to avoid cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance cellular uptake .
- Prodrug design : Introduce phosphate esters at the amide group for pH-dependent release .
What in vivo models are appropriate for evaluating therapeutic potential?
Category : Advanced
Answer :
- Xenograft models : Use immunodeficient mice with human cancer cell lines (e.g., HCT-116 for colorectal cancer) to assess tumor growth inhibition .
- PK/PD studies : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Safety profiling : Monitor hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .
How should contradictory cytotoxicity data between 2D and 3D cell models be interpreted?
Category : Advanced
Answer :
- Penetration analysis : Use confocal microscopy with fluorescent analogs to assess spheroid penetration depth .
- Hypoxia effects : Compare activity under normoxic vs. hypoxic conditions (e.g., 1% O₂) in 3D models .
- Stromal interactions : Co-culture with fibroblasts to evaluate resistance mechanisms (e.g., efflux pump upregulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
